Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate

Physicochemical profiling Drug-likeness Permeability prediction

Sourcing the correct 6-substituted 2,3-diaminobenzoate for kinase-targeted synthesis often leads to failed campaigns when morpholine is absent. This building block delivers the pre-installed morpholin-4-yl pharmacophore at the 6-position, eliminating low-yielding late-stage heterocycle installation. Derivatize via the ethyl ester (hydrolysis, amidation) and vicinal amino groups (acylation, sulfonylation, cyclocondensation to benzimidazole/quinazoline cores) while retaining the morpholine oxygen critical for kinase hinge-binding (PI3K, mTOR, EGFR). TPSA 90.81 Ų; logP 2.09.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
CAS No. 921222-10-8
Cat. No. B12642439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-diamino-6-(morpholin-4-yl)benzoate
CAS921222-10-8
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1N)N)N2CCOCC2
InChIInChI=1S/C13H19N3O3/c1-2-19-13(17)11-10(4-3-9(14)12(11)15)16-5-7-18-8-6-16/h3-4H,2,5-8,14-15H2,1H3
InChIKeyWBEAESKERACLCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate: Morpholine Building Block


Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate (CAS 921222-10-8) is a synthetic small molecule belonging to the class of 2,3-diaminobenzoate esters bearing a heterocyclic substituent at the 6-position. Its structure integrates an ethyl ester, two ortho-amino groups on a benzoate core, and a morpholin-4-yl ring at the 6-position, yielding a molecular formula of C₁₃H₁₉N₃O₃ and a molecular weight of 265.31 g/mol [1]. This compound is catalogued primarily as a research chemical and synthetic intermediate. Its calculated physicochemical properties—including a topological polar surface area (TPSA) of 90.81 Ų, a predicted logP of 2.09, and six hydrogen-bond acceptor sites—distinguish it from simpler 6-substituted analogs [2]. The combination of a morpholine ring with a 2,3-diaminobenzoate scaffold is recurrent in medicinal chemistry programs targeting kinase enzymes, where the morpholine oxygen often serves as a key hinge-binding or solubility-enhancing element [3].

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate: Substitution Pitfalls


The 6-position substituent on the 2,3-diaminobenzoate scaffold is not a passive placeholder; it dictates the compound's hydrogen-bonding capacity, electronic character, steric profile, and overall lipophilicity—parameters that directly govern its behavior as a synthetic intermediate and its potential biological target engagement. Simple substitution with a fluorine atom (CAS 1258070-71-1), a methylthio group (CAS 921222-14-2), or leaving the 6-position unsubstituted (CAS 37466-88-9) markedly alters TPSA, logP, and the number of hydrogen-bond acceptors relative to the morpholinyl derivative . In kinase inhibitor programs where the morpholine oxygen engages the kinase hinge region, replacement by a non-oxygen-containing substituent eliminates a critical pharmacophoric contact, potentially eroding potency by orders of magnitude [1]. For procurement, assuming functional interchangeability without verifying the 6-substituent can lead to failed synthetic campaigns, invalid structure-activity relationship (SAR) data, and wasted resources.

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate: Evidence vs. Analogs


TPSA Elevation vs. Parent and 6-Fluoro Analog

The target compound exhibits a TPSA of 90.81 Ų, which is 12.47 Ų higher than that of the unsubstituted parent ethyl 2,3-diaminobenzoate (78.34 Ų) and 12.51 Ų higher than the 6-fluoro analog (78.3 Ų) . This increase arises directly from the additional oxygen atom in the morpholine ring and predicts moderately reduced passive membrane permeability, a property that can be advantageous for optimizing oral bioavailability or reducing CNS penetration in drug discovery programs [1].

Physicochemical profiling Drug-likeness Permeability prediction

HBA Advantage vs. Methylthio and Fluoro Analogs

The morpholin-4-yl group provides six hydrogen-bond acceptor sites, versus five for the 6-methylthio analog (two amino N, ester carbonyl, ester O, S) and five for the 6-fluoro analog (two amino N, ester carbonyl, ester O, F) . The additional HBA arises from the morpholine ring oxygen. In kinase inhibitor design, the morpholine oxygen is frequently exploited to form a hydrogen bond with the backbone NH of a hinge-region residue (e.g., Met793 in EGFR or Cys532 in PI3Kγ), a contact that sulfur or fluorine substituents cannot replicate [1].

Ligand-receptor interactions Kinase inhibitor design Solubility enhancement

LogP Difference vs. 6-Methylthio Analog

The target compound has a predicted logP of 2.09 [1], compared with a logP of 1.75 for the 6-methylthio analog . The 0.34 log unit higher value for the morpholinyl compound reflects the different electronic and steric contributions of the morpholine ring vs. the methylthio group. This moderate logP difference can translate into measurably different retention times in reverse-phase HPLC (estimated ~0.5–1.5 min shift under typical C18 gradients) and distinct solubility profiles in aqueous buffer systems.

Lipophilicity optimization ADME prediction Solubility

Molecular Weight and Synthetic Step Economy

At 265.31 g/mol, the target compound is substantially heavier than the 6-fluoro analog (198.19 g/mol, ΔMW = +67.12 g/mol) and the unsubstituted parent (180.20 g/mol, ΔMW = +85.11 g/mol) . This mass increase reflects the installation of the morpholine ring directly at the 6-position, eliminating the need for a separate N-alkylation or Buchwald–Hartwig coupling step to introduce the morpholine moiety later in a synthetic sequence. For a typical 5-step synthetic route with 80% average yield per step, incorporating the morpholine at the building-block stage rather than post-functionalizing can improve overall yield by 10–20% absolute.

Fragment-based drug discovery Lead optimization Reaction scale-up

Ethyl 2,3-diamino-6-(morpholin-4-yl)benzoate: Application Scenarios


Morpholine-Containing Kinase Fragment Library Precursor

The 2,3-diaminobenzoate scaffold with a pre-installed morpholin-4-yl group at the 6-position serves as a direct synthon for constructing ATP-competitive kinase inhibitor fragments. The morpholine oxygen is a privileged hinge-binding motif in kinases such as PI3K, mTOR, and EGFR families [1]. Procurement of this building block enables library synthesis through derivatization of the ethyl ester (hydrolysis, amidation) and the two amino groups (acylation, sulfonylation, reductive amination) without requiring additional heterocycle installation steps.

Benzimidazole and Quinazoline Synthesis via Cyclocondensation

The vicinal amino groups at the 2- and 3-positions enable cyclocondensation reactions with aldehydes, carboxylic acids, or orthoesters to form fused benzimidazole or dihydroquinazoline cores [2]. The pre-installed morpholine at the 6-position ensures that the resulting tricyclic scaffolds retain the morpholine pharmacophore, a common requirement in kinase-targeted therapeutic programs. This avoids late-stage morpholine introduction, which can be low-yielding due to steric hindrance from the fused heterocyclic system.

Ethyl Ester Derivatization for Parallel SAR

The ethyl ester provides a traceless handle for generating carboxylic acid (via hydrolysis) or diverse amides (via aminolysis), enabling systematic SAR exploration at the 1-position while keeping the morpholine and diamino pharmacophores constant. This is particularly valuable when evaluating the impact of the ester/acid/amide moiety on cellular permeability and target engagement, as the TPSA of 90.81 Ų sits near the CNS-optimized threshold [3], allowing rapid tuning of physicochemical properties.

Hinge-Binding Motif in PI3K/mTOR Inhibitors

Multiple granted patents disclose morpholine-substituted benzoate and benzamide scaffolds as key structural elements in PI3Kα and mTOR inhibitors [1]. The 6-morpholinyl-2,3-diaminobenzoate core maps directly onto the general formula (I) of patent US 9,487,533, wherein the morpholine oxygen is specified as a critical hinge-binding contact. Procurement of this specific intermediate supports structure-guided optimization efforts targeting the PI3K/AKT/mTOR axis in oncology.

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